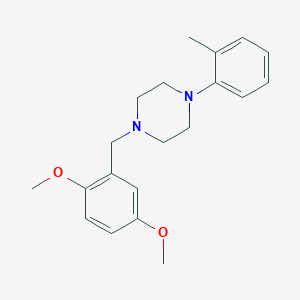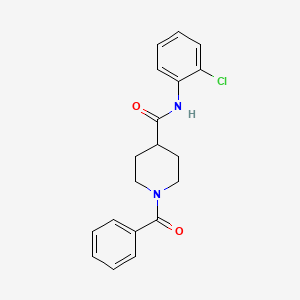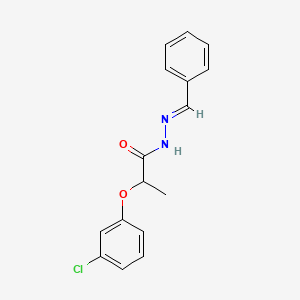
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. The compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and regulate blood glucose levels. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the significant advantages of using N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for specific enzymes and proteins, making it an ideal candidate for studying their activity. However, the compound's limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide. One of the significant areas of research is the development of more potent and selective derivatives of the compound. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and diabetes, needs to be further explored. The compound's mechanism of action and its effects on various biochemical pathways also require further investigation to understand its full potential. Finally, the compound's safety and toxicity need to be thoroughly studied to determine its potential as a drug candidate.
合成法
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide involves the reaction of isobutylamine, thiosemicarbazide, and 2-methyl-3-phenylacryloyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques.
科学的研究の応用
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
特性
IUPAC Name |
(E)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11(2)9-14-18-19-16(21-14)17-15(20)12(3)10-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,17,19,20)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLCZQMLDZMJR-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)


